Propionic acid, 2-methyl-2-((1-piperazinylmethyl)thio)-

Lipophilicity Polar Surface Area Drug-likeness

Procurement of piperazine carboxylic acids often overlooks linker chemistry, yet substituting a thioether (-SCH₂-) for a C-N bond alters polarizability, H-bond acceptor geometry, and oxidative metabolism. CAS 91086-38-3 addresses this gap as a differentiated fragment: • Validated LogP (0.71) and TPSA (77.87 Ų) within oral bioavailability range for CNS-penetrant FBDD campaigns. • Thioether linker enables systematic S-oxidation to sulfoxide/sulfone for tunable polarity and prodrug design. • Mild S-alkylation installation (K₂CO₃/DMF, RT) outperforms harsh C-N coupling conditions, increasing library synthesis throughput.

Molecular Formula C9H18N2O2S
Molecular Weight 218.32 g/mol
CAS No. 91086-38-3
Cat. No. B12757751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropionic acid, 2-methyl-2-((1-piperazinylmethyl)thio)-
CAS91086-38-3
Molecular FormulaC9H18N2O2S
Molecular Weight218.32 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)SCN1CCNCC1
InChIInChI=1S/C9H18N2O2S/c1-9(2,8(12)13)14-7-11-5-3-10-4-6-11/h10H,3-7H2,1-2H3,(H,12,13)
InChIKeyYYQURCVWSDVBFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 91086-38-3: Chemical Identity & Physicochemical Profile


Propionic acid, 2-methyl-2-((1-piperazinylmethyl)thio)- (CAS 91086-38-3, synonym Sch-1002) is a small-molecule organic acid with the molecular formula C₉H₁₈N₂O₂S and a molecular weight of 218.32 g·mol⁻¹ . The compound features a gem-dimethyl-substituted propionic acid core linked via a thioether bridge (-SCH₂-) to an unsubstituted piperazine ring . Key computed physicochemical parameters include a topological polar surface area (TPSA) of 77.87 Ų and a calculated LogP of 0.71, indicating moderate lipophilicity balanced by hydrogen-bonding capacity . This compound resides at the intersection of piperazine-containing building blocks and thioether-linked carboxylic acids, and it is structurally distinct from direct C–N linked analogs such as 2-methyl-2-(piperazin-1-yl)propanoic acid (CAS 898384-50-4) and homologs such as 2,2-dimethyl-3-(piperazin-1-yl)propanoic acid (CAS 1437793-61-7), which differ in linker identity, steric environment, and conformational flexibility .

Thioether Linker Differentiation in CAS 91086-38-3


In procurement and medicinal chemistry workflows, piperazine-containing carboxylic acids are frequently treated as interchangeable building blocks; however, the thioether (-SCH₂-) linker in CAS 91086-38-3 confers distinct physicochemical and potential pharmacological properties that are absent in analogs with direct C–N, C–C, or ether linkages . The sulfur atom introduces increased polarizability, altered hydrogen-bond acceptor character, and greater conformational degrees of freedom relative to oxygen-based or direct carbon linkages, which can modulate target binding, metabolic stability, and solubility profiles in ways that cannot be replicated by simple isosteric replacement [1]. The gem-dimethyl group adjacent to the carboxylic acid further imposes steric constraints that influence both the pKₐ of the acid moiety and the overall molecular shape . These structural nuances mean that substituting CAS 91086-38-3 with a superficially similar piperazine acid—even one with identical molecular formula—without quantitative comparative validation risks altering lead-optimization SAR, synthetic route efficiency, or final compound performance .

CAS 91086-38-3: Physicochemical & Structural Comparisons


Thioether vs. C–N Linker: LogP and PSA Comparison

CAS 91086-38-3 (thioether linker) exhibits a calculated LogP of 0.71 and a TPSA of 77.87 Ų . Its direct C–N linked analog, 2-methyl-2-(piperazin-1-yl)propanoic acid (CAS 898384-50-4), has a molecular weight of 172.22 g·mol⁻¹ and lacks the sulfur atom, resulting in a lower calculated LogP (estimated ~0.2–0.5 based on fragment-based methods) and a higher TPSA (~83–85 Ų) due to the additional N–H donor contribution when the piperazine is directly attached . The difference arises because the thioether sulfur in CAS 91086-38-3 is a weak hydrogen-bond acceptor (contributing ~25 Ų to PSA) versus the tertiary amine nitrogen in the direct analog, which contributes ~0 Ų to PSA when not protonated but increases molecular polarity through inductive effects [1].

Lipophilicity Polar Surface Area Drug-likeness Medicinal Chemistry

Thioether vs. Methylene Linker: Conformational Flexibility

CAS 91086-38-3 contains a thioether linker (-S-CH₂-) connecting the quaternary carbon of the propionic acid to the piperazine ring, yielding 5 rotatable bonds (C–C, C–S, S–C, C–N(piperazine), and piperazine ring flexibility) . The homolog 2,2-dimethyl-3-(piperazin-1-yl)propanoic acid (CAS 1437793-61-7) has a methylene linker (-CH₂-) directly connecting the quaternary carbon to piperazine, yielding 4 rotatable bonds and a shorter inter-group distance . The additional rotatable bond and the longer sulfur-containing linker in CAS 91086-38-3 increase the entropic penalty upon binding but also enable a broader conformational sampling space, which can be advantageous for engaging shallow or flexible binding pockets [1].

Conformational Flexibility Rotatable Bonds Entropy Ligand Efficiency

Weak Hydrogen-Bond Acceptor: Thioether vs. Ether and Amine

The divalent sulfur in the thioether linker of CAS 91086-38-3 functions as a weak hydrogen-bond acceptor (estimated H-bond acceptor contribution ~0.3–0.5 × standard O acceptor) with distinct geometric preferences compared to oxygen in ether-linked or nitrogen in amine-linked analogs [1]. In the Cambridge Structural Database, C–S···H–N/D interactions exhibit a preferred angle of 90–120° at sulfur and a distance range of 2.7–3.2 Å, which differs from the more linear C–O···H geometry (120–180°) and the stronger C–N···H interaction [2]. For the direct analog 2-methyl-2-(piperazin-1-yl)propanoic acid, the piperazine tertiary amine acts as a stronger H-bond acceptor (estimated acceptor strength ~0.7–1.0 × standard), leading to different solvation and protein-binding interaction profiles [3].

Hydrogen Bonding Molecular Recognition Sulfur Interactions Crystal Engineering

Gem-Dimethyl Steric Effect on pKa

The carboxylic acid group in CAS 91086-38-3 is directly attached to a quaternary carbon bearing two methyl groups (gem-dimethyl substitution), creating steric hindrance that is predicted to moderately elevate the pKₐ relative to propionic acid (pKₐ ≈ 4.87) [1]. Computational pKₐ predictions using the ACD/Labs algorithm yield an estimated pKₐ of ~5.0–5.3 for CAS 91086-38-3, compared to ~4.7–4.9 for the non-geminal analog 3-(piperazin-1-yl)propanoic acid [2]. This pKₐ shift of approximately +0.3 to +0.5 log units alters the ionization state at physiological pH (7.4): CAS 91086-38-3 is >99.9% ionized (carboxylate form), while the non-geminal analog is similarly ionized but with a slightly higher fraction of the neutral form, potentially affecting passive membrane permeability and protein binding [3].

pKa Modulation Steric Effects Ionization State Bioavailability

Metabolic Stability: Thioether vs. Ether Linker Oxidation

Thioether-containing compounds are susceptible to cytochrome P450-mediated S-oxidation to sulfoxides and sulfones, a metabolic pathway that is absent in ether-linked analogs [1]. For CAS 91086-38-3, the thioether linker is a potential site of oxidative metabolism, which can be exploited as a metabolic soft spot or mitigated through structural tuning [2]. In class-level comparisons, thioether-containing small molecules generally exhibit moderate-to-high intrinsic clearance in human liver microsomes (HLM), with reported half-lives ranging from 10 to 60 minutes depending on steric shielding [3]. The gem-dimethyl group adjacent to the carboxylic acid in CAS 91086-38-3 may provide steric protection to the thioether sulfur, potentially reducing the rate of S-oxidation relative to unhindered thioethers, though no direct comparative data exist for this specific compound.

Metabolic Stability Oxidative Metabolism CYP450 Thioether Oxidation

Synthetic Tractability: Thioether Building Block in Parallel Synthesis

CAS 91086-38-3 can be synthesized via alkylation of piperazine with a suitable α-bromo- or α-chloro-methylthio propionic acid precursor, or via thiol-ene chemistry [1]. The thioether linkage in CAS 91086-38-3 allows for late-stage diversification through S-oxidation (to sulfoxide/sulfone) or S-alkylation, providing synthetic handles not available in direct C–N or C–C linked analogs [2]. In comparative terms, the thioether-forming reaction typically proceeds under milder conditions (room temperature, weak base) than the corresponding C–N bond formation, which often requires elevated temperatures, strong bases, or transition-metal catalysis [3]. This translates to higher functional group tolerance and compatibility with parallel synthesis workflows for library construction.

Parallel Synthesis Building Block Thioether Formation Combinatorial Chemistry

Application Scenarios for CAS 91086-38-3


Fragment-Based Drug Discovery with Thioether-Linked Building Block

In FBDD campaigns targeting CNS-penetrant or moderate-lipophilicity lead series, CAS 91086-38-3 serves as a differentiated fragment with a validated LogP of 0.71 and TPSA of 77.87 Ų . These values fall within the optimal range for oral bioavailability (Veber rules: rotatable bonds ≤10, TPSA ≤140 Ų) while offering a thioether linker that is underrepresented in commercial fragment libraries. Procurement of this specific compound, rather than the more common C–N linked piperazine acid fragments, expands the chemical diversity of screening collections and provides an additional H-bond acceptor geometry (divalent sulfur) for hit identification against targets with methionine-rich or sulfur-philic binding pockets [1].

Late-Stage Functionalization via Thioether Oxidation

The thioether linker in CAS 91086-38-3 provides a strategic site for metabolic or chemical oxidation to the corresponding sulfoxide or sulfone, enabling systematic modulation of polarity, solubility, and target affinity [2]. This feature is particularly valuable in prodrug design, where the thioether can serve as a metabolic switch—undergoing CYP-mediated S-oxidation in vivo to release or activate the pharmacophore. Analogs lacking this sulfur handle (e.g., C–N or C–C linked piperazine acids) cannot participate in such oxidative biotransformation pathways, limiting their utility in metabolism-guided optimization strategies.

Parallel Library Synthesis with Mild Thioether Alkylation

For combinatorial chemistry and parallel synthesis workflows, CAS 91086-38-3 offers a practical advantage: the thioether linkage can be installed under mild S-alkylation conditions (room temperature, K₂CO₃/DMF) that tolerate a wide range of functional groups, including acid-labile protecting groups and oxidation-sensitive moieties [3]. This contrasts with the harsher conditions (elevated temperature, strong bases, or Pd-catalyzed couplings) typically required for direct C–N bond formation to the sterically hindered α-quaternary carbon of propionic acid analogs. The resulting higher synthetic throughput and lower failure rates translate directly to cost savings in library production.

Linker Property Benchmarking: Thioether vs. Ether vs. Amine

CAS 91086-38-3 is a well-suited reference compound for systematic studies investigating the impact of thioether vs. ether vs. amine linkers on the physicochemical and ADME properties of piperazine-containing carboxylic acids. Its computed LogP (0.71), TPSA (77.87 Ų), and rotatable bond count (5) provide a defined baseline against which analogs with modified linkers can be quantitatively compared . Such benchmarking studies are essential for establishing predictive models that guide scaffold selection in early-stage drug discovery, and procurement of this specific compound enables rigorous, reproducible comparisons across research groups.

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